1-(4-Chlorophenyl)-2-imidazolidinone

Description

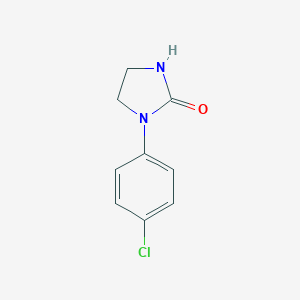

Structure

2D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAHIGCYGOLFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161485 | |

| Record name | 2-Imidazolidinone, 1-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14088-99-4 | |

| Record name | 2-Imidazolidinone, 1-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014088994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazolidinone, 1-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-Chlorophenyl)-2-imidazolidinone

This technical guide provides a comprehensive overview of the chemical and biological properties of 1-(4-Chlorophenyl)-2-imidazolidinone, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document collates available data on its chemical identity, physicochemical properties, synthesis, and potential biological activities.

Chemical Identity and Physicochemical Properties

This compound is a derivative of imidazolidinone featuring a 4-chlorophenyl substituent at the 1-position. Its core structure is the five-membered imidazolidin-2-one ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-(4-chlorophenyl)imidazolidin-2-one[1] |

| CAS Number | 14088-99-4[1] |

| Molecular Formula | C₉H₉ClN₂O[1] |

| Synonyms | Not available |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 196.64 g/mol | [1] |

| Melting Point | 178-179 °C | Sigma-Aldrich |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

General Synthetic Approach: Cyclization of an N-substituted Ethylenediamine

A likely synthetic pathway for this compound is depicted in the workflow below. This method involves the reaction of N-(4-chlorophenyl)ethane-1,2-diamine with a carbonylating agent such as phosgene, triphosgene, or carbonyldiimidazole (CDI). The use of CDI is often preferred due to its lower toxicity and ease of handling.

Experimental Protocol (General Procedure):

-

Reaction Setup: To a solution of N-(4-chlorophenyl)ethane-1,2-diamine (1 equivalent) in a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Data

Specific experimental spectra for this compound are not widely published. However, based on the analysis of related N-aryl imidazolidinone structures, the expected NMR chemical shifts can be predicted.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | ||

| Aromatic-H | 7.2 - 7.6 | Two doublets, characteristic of a 1,4-disubstituted benzene ring. |

| -CH₂-N(Aryl)- | 3.8 - 4.2 | Triplet, adjacent to the aryl-substituted nitrogen. |

| -CH₂-NH- | 3.4 - 3.8 | Triplet, adjacent to the unsubstituted nitrogen. |

| -NH- | 5.0 - 7.0 | Broad singlet, exchangeable with D₂O. |

| ¹³C NMR | ||

| C=O | 155 - 165 | Carbonyl carbon. |

| Aromatic C-Cl | 128 - 135 | Quaternary carbon attached to chlorine. |

| Aromatic C-N | 138 - 145 | Quaternary carbon attached to the imidazolidinone nitrogen. |

| Aromatic C-H | 118 - 130 | Aromatic methine carbons. |

| -CH₂-N(Aryl)- | 45 - 55 | Methylene carbon adjacent to the aryl-substituted nitrogen. |

| -CH₂-NH- | 40 - 50 | Methylene carbon adjacent to the unsubstituted nitrogen. |

Mass Spectrometry: The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 196 and an [M+2]⁺ peak of approximately one-third the intensity, characteristic of the chlorine isotope pattern. Common fragmentation patterns for imidazolidinones may involve cleavage of the ring.

Biological Activity and Potential Signaling Pathways

Imidazolidinone derivatives are known to possess a range of biological activities, with anticonvulsant and anti-inflammatory properties being frequently reported for this class of compounds.[2]

Anti-inflammatory Activity: COX Inhibition Pathway

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[3][4] Some imidazolidinone derivatives have been investigated as potential COX inhibitors.[3][4] A simplified schematic of this pathway is presented below.

Anticonvulsant Activity: GABA Receptor Modulation

The anticonvulsant activity of some heterocyclic compounds is attributed to their ability to modulate the activity of GABA_A receptors, the major inhibitory neurotransmitter receptors in the central nervous system.[5] Positive allosteric modulation of GABA_A receptors enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. While not specifically demonstrated for this compound, this represents a plausible mechanism of action for its potential anticonvulsant effects.

Conclusion

This compound is a compound with potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticonvulsant agents. This guide has summarized the currently available information on its chemical and physical properties, provided a likely synthetic route, and discussed its potential biological mechanisms of action based on the broader class of imidazolidinone derivatives. Further experimental studies are required to fully elucidate the specific properties and biological activity profile of this molecule.

References

- 1. Imidazolidinone synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Anti-Inflammatory and Anti- Nociceptive Activities and Cytotoxic Effect of Novel Thiazolidin-4-ones Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)-2-imidazolidinone from Urea Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for 1-(4-chlorophenyl)-2-imidazolidinone, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis originates from urea-based precursors, offering a reliable and scalable method for laboratory and potential industrial applications. This document details the underlying chemical principles, experimental protocols, and quantitative data, supplemented with visual diagrams to elucidate the synthetic workflow.

Introduction

Imidazolidin-2-ones are a class of five-membered cyclic ureas that form the core structure of numerous biologically active molecules. Their derivatives have shown a wide range of pharmacological activities, making their synthesis a significant area of research. This guide focuses on the synthesis of this compound, outlining a robust two-step process that begins with the formation of a key urea intermediate followed by an intramolecular cyclization.

Synthetic Pathway Overview

The principal synthetic strategy involves two sequential reactions:

-

Formation of N-(4-chlorophenyl)-N'-(2-hydroxyethyl)urea: This step involves the nucleophilic addition of ethanolamine to 4-chlorophenyl isocyanate. Isocyanates are highly reactive electrophiles that readily react with the primary amine of ethanolamine to form a stable urea linkage.[1][2]

-

Intramolecular Cyclization: The resulting N-(4-chlorophenyl)-N'-(2-hydroxyethyl)urea undergoes an intramolecular cyclization to form the this compound ring. This reaction is typically promoted by activating the terminal hydroxyl group to facilitate nucleophilic attack by one of the urea nitrogens, followed by the elimination of water.[3][4]

The overall synthetic scheme is presented below:

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the urea intermediate and its subsequent cyclization to the final product.

3.1. Step 1: Synthesis of N-(4-chlorophenyl)-N'-(2-hydroxyethyl)urea

This procedure is adapted from standard methods for the synthesis of ureas from isocyanates and amines.

-

Materials and Reagents:

-

4-Chlorophenyl isocyanate

-

Ethanolamine

-

Anhydrous tetrahydrofuran (THF)

-

Hexane

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethanolamine (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-chlorophenyl isocyanate (1.0 equivalent) in anhydrous THF to the stirred ethanolamine solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product will precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by vacuum filtration and wash with cold hexane to remove any unreacted starting materials.

-

Dry the product under vacuum to yield N-(4-chlorophenyl)-N'-(2-hydroxyethyl)urea as a white solid.

-

3.2. Step 2: Synthesis of this compound

This protocol is based on the principle of activating the hydroxyl group to facilitate intramolecular cyclization.

-

Materials and Reagents:

-

N-(4-chlorophenyl)-N'-(2-hydroxyethyl)urea

-

Thionyl chloride (SOCl₂) or a similar activating agent (e.g., MsCl, TsCl)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Suspend N-(4-chlorophenyl)-N'-(2-hydroxyethyl)urea (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethylamine (2.2 equivalents) to the suspension.

-

In a separate dropping funnel, dilute thionyl chloride (1.1 equivalents) with anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

-

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |

| 4-Chlorophenyl isocyanate | C₇H₄ClNO | 153.57 | Solid/Liquid | 29-31 |

| Ethanolamine | C₂H₇NO | 61.08 | Liquid | 10.3 |

| N-(4-chlorophenyl)-N'-(2-hydroxyethyl)urea | C₉H₁₁ClN₂O₂ | 214.65 | Solid | (Predicted) |

| This compound | C₉H₉ClN₂O | 196.64 | Solid | (Literature) |

Table 2: Reaction Conditions and Expected Yields

| Step | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1. Urea Formation | THF | 0 to RT | 2.5 | >90 |

| 2. Intramolecular Cyclization | DCM | 0 to RT | 12-16 | 70-85 |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Figure 2: Detailed experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 4-chlorophenyl isocyanate and ethanolamine represents a straightforward and efficient method for accessing this valuable heterocyclic scaffold. The two-step process, involving the formation of a urea intermediate followed by intramolecular cyclization, is well-supported by established chemical principles. The detailed protocols and data provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the reliable preparation of this and structurally related compounds for further investigation.

References

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-imidazolidinone

This guide provides a detailed overview of the molecular structure, properties, and synthesis of 1-(4-Chlorophenyl)-2-imidazolidinone, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

This compound is a derivative of imidazolidinone, which features a five-membered ring containing two nitrogen atoms. The structure is characterized by a chlorophenyl group attached to one of the nitrogen atoms of the imidazolidinone ring.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C9H9ClN2O | [1][2] |

| Molecular Weight | 196.64 g/mol | [1] |

| Alternate Molecular Weight | 196.63 g/mol | [2] |

| IUPAC Name | 1-(4-chlorophenyl)imidazolidin-2-one | [1] |

| PubChem CID | 26451 | [1] |

| CAS Number | 14088-99-4 | [1] |

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Experimental Protocols

General Synthesis Workflow

A potential synthetic pathway could involve the reaction of 4-chlorophenyl isocyanate with a protected 1,2-diaminoethane, followed by deprotection and cyclization. Alternatively, a reaction between 1-(4-chlorophenyl)urea and a two-carbon electrophile could yield the desired product.

Caption: A potential synthetic workflow for this compound.

Further research into synthetic organic chemistry literature would be required to identify and detail specific experimental conditions, including reagents, solvents, reaction times, and purification methods. Researchers are encouraged to consult chemical databases and peer-reviewed journals for established protocols.

References

Spectroscopic Profile of 1-(4-Chlorophenyl)-2-imidazolidinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for the compound 1-(4-Chlorophenyl)-2-imidazolidinone. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this document presents a predictive spectroscopic profile based on data from structurally analogous compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of related chemical entities.

Chemical Structure

Chemical Name: this compound Molecular Formula: C₉H₉ClN₂O Molecular Weight: 196.63 g/mol CAS Registry Number: 32549-33-0 (for the related 1-(4-Chlorophenyl)-2,4-imidazolidinedione)[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar structures reported in the literature.[2][3]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to Cl) |

| ~7.25 | d, J ≈ 8.8 Hz | 2H | Ar-H (meta to Cl) |

| ~3.90 | t, J ≈ 7.6 Hz | 2H | N-CH₂ |

| ~3.50 | t, J ≈ 7.6 Hz | 2H | N-CH₂-C=O |

| ~5.50 | br s | 1H | N-H |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O |

| ~138 | Ar-C (ipso to N) |

| ~133 | Ar-C (ipso to Cl) |

| ~129 | Ar-CH (ortho to Cl) |

| ~120 | Ar-CH (meta to Cl) |

| ~45 | N-CH₂ |

| ~40 | N-CH₂-C=O |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Medium, Sharp | N-H Stretch |

| ~3050 | Weak | Aromatic C-H Stretch |

| ~2950 | Weak | Aliphatic C-H Stretch |

| ~1680 | Strong | C=O Stretch (Amide) |

| ~1600, ~1490 | Medium | Aromatic C=C Stretch |

| ~1100 | Medium | C-N Stretch |

| ~830 | Strong | p-Substituted Benzene C-H Bend |

| ~750 | Medium | C-Cl Stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 196/198 | 100/33 | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl) |

| 167 | Moderate | [M - C₂H₃N]⁺ |

| 139 | Moderate | [M - C₂H₃N₂O]⁺ |

| 111 | High | [C₆H₄Cl]⁺ |

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary compared to ¹H NMR.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or clean ATR crystal.

-

Place the prepared sample in the spectrometer's beam path.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV. EI is a common technique for volatile and thermally stable compounds.[4]

-

Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflows for the spectroscopic analyses.

Caption: General workflow for spectroscopic analysis.

Caption: Logic for structure elucidation from spectroscopic data.

References

The Imidazolidinone Core: A Scaffold of Diverse Biological Promise

A Technical Guide for Researchers and Drug Development Professionals

The imidazolidinone core, a five-membered heterocyclic ring containing two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its structural versatility and ability to interact with a wide range of biological targets have led to the discovery of numerous derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the prominent biological activities associated with the imidazolidinone core, including anticancer, antiviral, antimicrobial, and antidiabetic properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and development in this exciting field.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Imidazolidinone derivatives have demonstrated notable anticancer activity against a variety of cancer cell lines.[1][2][3] A significant mechanism of action involves the induction of apoptosis, often mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3]

Quantitative Data: Anticancer Activity of Imidazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 9r | HCT116 (Colon) | Not specified | [3] |

| SW620 (Colon) | Not specified | [3] | |

| Imidazolidine-2-thione derivative 3 | MCF-7 (Breast) | 3.26 | (Not explicitly cited) |

| Imidazolidine-2-thione derivative 7 | MCF-7 (Breast) | 4.31 | (Not explicitly cited) |

| Imidazo[1,2-a]pyrimidine derivative 3a | A549 (Lung) | 5.988 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the imidazolidinone test compounds in culture medium. After overnight incubation, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals. Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: ROS-Mediated Apoptosis via JNK Pathway

Caption: ROS-mediated activation of the JNK signaling pathway leading to apoptosis.

Antiviral Activity: A Multi-pronged Attack on Viral Replication

Imidazolidinone derivatives have demonstrated significant potential as antiviral agents, particularly against human immunodeficiency virus (HIV), hepatitis C virus (HCV), and dengue virus.[5] Their mechanisms of action are diverse and target critical stages of the viral life cycle.

Key Antiviral Mechanisms:

-

HIV Protease Inhibition: Certain imidazolidinone derivatives act as inhibitors of HIV aspartic protease, an enzyme crucial for the maturation of viral proteins.[5]

-

CCR5 Co-receptor Antagonism: Other derivatives function as CCR5 co-receptor antagonists, blocking the entry of R5-tropic HIV-1 strains into host cells.[5]

-

HCV NS3/4A Protease Inhibition: Imidazolidinones have been identified as inhibitors of the HCV NS3/4A serine protease, which is essential for viral polyprotein processing.[5]

-

Dengue Virus NS2B-NS3 Protease Inhibition: These compounds have also shown activity against the NS2B-NS3 protease of the dengue virus.[5]

Quantitative Data: Antiviral Activity of Imidazolidinone Derivatives

| Compound/Class | Virus | Target | EC50/IC50 | Reference |

| Imidazolidinones | HIV-1 | Aspartic Protease | Varies | [5] |

| Imidazolidinones | HIV-1 (R5-tropic) | CCR5 Co-receptor | Varies | [5] |

| Imidazolidinones | HCV | NS3/4A Protease | Varies | [5] |

| Imidazolidinones | Dengue Virus | NS2B-NS3 Protease | Varies | [5] |

| Maraviroc (A CCR5 antagonist) | HIV-1 | CCR5 | IC50 varies by isolate | [6] |

Experimental Protocols:

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic resonance energy transfer (FRET) peptide substrate by recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 protease

-

FRET peptide substrate

-

Assay buffer

-

Test compounds (dissolved in DMSO)

-

384-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Dispensing: Dispense diluted test compounds into the wells of a microplate.

-

Enzyme Addition: Add diluted HIV-1 protease solution to each well and pre-incubate to allow for inhibitor binding.

-

Reaction Initiation: Add the FRET substrate solution to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time. Cleavage of the FRET substrate by the protease results in an increase in fluorescence.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value by plotting the reaction velocity against the inhibitor concentration.[7]

This assay assesses the ability of a compound to block the entry of HIV-1 pseudoviruses into target cells expressing CD4 and CCR5.

Materials:

-

TZM-bl cells (expressing CD4, CCR5, and an LTR-driven reporter gene)

-

HIV-1 pseudoviruses (expressing an R5-tropic envelope)

-

Culture medium

-

Test compounds

-

96-well plates

-

Luciferase assay reagent

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.

-

Inhibitor Pre-incubation: Pre-incubate the pseudovirus with serial dilutions of the test compound.

-

Infection: Add the virus-inhibitor mixture to the TZM-bl cells.

-

Incubation: Incubate for 48 hours to allow for viral entry and reporter gene expression.

-

Luciferase Assay: Lyse the cells and measure luciferase activity.

-

Data Analysis: Calculate the percent inhibition of viral entry for each inhibitor concentration and determine the IC50 value.[6]

Signaling Pathways and Mechanisms of Action:

Caption: Mechanism of HIV-1 entry and its inhibition by a CCR5 antagonist.

Caption: Inhibition of viral protease by an imidazolidinone derivative.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

A growing body of evidence highlights the potential of imidazolidinone derivatives as effective antimicrobial agents against a range of bacteria and fungi.[8]

Quantitative Data: Antimicrobial Activity of Imidazolidinone Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound IIIk | E. coli | 12.5 | [4] |

| C. albicans | 12.5 | [4] | |

| S. aureus | 25 | [4] | |

| P. aeruginosa | 25 | [4] | |

| A. niger | 25 | [4] | |

| Compound IIIj | C. albicans | 12.5 | [4] |

| E. coli | 25 | [4] | |

| Quinoxaline derivative 11c | B. subtilis | 0.15 | [9] |

| K. pneumonia | 0.12 | [9] | |

| A. clavatus | 0.49 | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

Test compounds

-

96-well microtiter plates

-

Inoculum suspension (adjusted to 0.5 McFarland standard)

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the wells of a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Antidiabetic Activity: Modulating Glucose Metabolism

Imidazolidinone and its derivatives, such as imidazolidine-2,4-diones, have shown promise as antidiabetic agents.[10][11] Their mechanisms of action often involve the inhibition of key enzymes involved in carbohydrate digestion and glucose regulation.

Quantitative Data: Antidiabetic Activity of Imidazolidinone Derivatives

| Compound | Assay | Result | Reference |

| Compound 2a | Alloxan-induced diabetic rats | -286 ± 7 mg/dL reduction in blood glucose after 5h | [10] |

| Compound 2b | Alloxan-induced diabetic rats | -268 ± 9 mg/dL reduction in blood glucose after 5h | [10] |

| 4-Ethyloxychalcone | Alloxan-induced diabetic rats | Significant glucose-lowering effect | [10] |

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

-

Sodium phosphate buffer (pH 6.8)

-

Test compounds

-

Acarbose (positive control)

-

Sodium carbonate

-

96-well microplate

-

Microplate reader

Procedure:

-

Pre-incubation: Pre-incubate the α-glucosidase enzyme with the test compound in a 96-well plate.

-

Reaction Initiation: Add the pNPG substrate to start the reaction.

-

Incubation: Incubate the plate at 37°C.

-

Reaction Termination: Stop the reaction by adding sodium carbonate.

-

Absorbance Measurement: Measure the absorbance at 405 nm. The intensity of the yellow color from the p-nitrophenol produced is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[12][13]

Experimental Protocol: In Vivo Alloxan-Induced Diabetic Rat Model

This model is used to evaluate the hypoglycemic effect of potential antidiabetic compounds in a diabetic animal model.

Materials:

-

Wistar rats

-

Alloxan monohydrate

-

Saline solution

-

Glucometer

-

Test compounds

-

Standard antidiabetic drug (e.g., glibenclamide)

Procedure:

-

Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of alloxan (e.g., 150 mg/kg) after a period of fasting.

-

Confirmation of Diabetes: Confirm diabetes by measuring fasting blood glucose levels; rats with glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.

-

Treatment: Administer the test compounds orally to the diabetic rats for a specified period.

-

Blood Glucose Monitoring: Monitor fasting blood glucose levels at regular intervals throughout the treatment period.

-

Data Analysis: Compare the reduction in blood glucose levels in the treated groups to the diabetic control group and the standard drug-treated group.[10]

Conclusion

The imidazolidinone core structure represents a highly versatile and promising scaffold for the development of novel therapeutic agents. The diverse range of biological activities, including anticancer, antiviral, antimicrobial, and antidiabetic effects, underscores the significant potential of this heterocyclic motif in addressing a wide spectrum of diseases. The detailed experimental protocols and mechanistic insights provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering further exploration and innovation in the field of imidazolidinone-based drug discovery. Continued investigation into the structure-activity relationships and mechanisms of action of imidazolidinone derivatives will undoubtedly lead to the development of new and effective therapies for a variety of human ailments.

References

- 1. alpha-Glucosidase Inhibitor Screening Kit (Colorimetric) | Abcam [abcam.com]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective properties of a thiazolidine-2,4-dione derivative as an inhibitory agent against memory impairment and phosphorylated tau: In vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 3.5. Alpha-Glucosidase Inhibition Assay [bio-protocol.org]

- 8. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo Antidiabetic and Antilipidemic Effect of Thiazolidine-2,4-Dione Linked Heterocyclic Scaffolds in Obesity-Induced Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijpsr.com [ijpsr.com]

- 12. benchchem.com [benchchem.com]

- 13. In vitro α-glucosidase inhibitory assay [protocols.io]

Structure-Activity Relationship of 1-(4-Chlorophenyl)-2-imidazolidinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 1-(4-Chlorophenyl)-2-imidazolidinone derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer and antimicrobial properties. This document details the synthesis, biological evaluation, and mechanistic insights of these derivatives, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.

Core Structure and Therapeutic Potential

The this compound scaffold serves as a versatile backbone for the development of novel therapeutic agents. The presence of the chlorophenyl group often enhances lipophilicity, which can improve membrane permeability and target engagement. Modifications at various positions of the imidazolidinone ring have been explored to optimize potency and selectivity against different biological targets. The primary areas of therapeutic investigation for these derivatives include oncology and infectious diseases.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives typically involves multi-step reaction sequences. A general synthetic approach is outlined below.

General Synthetic Workflow

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through intrinsic pathways.

Quantitative Anticancer Activity Data

| Compound ID | Modification on Imidazolidinone Ring | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 4,4-diphenyl-acetohydrazide | MCF-7 (Breast) | 11.18 | |

| 1b | 4,4-diphenyl-acetohydrazide | HCT-116 (Colon) | 17.90 | |

| 1c | 4,4-diphenyl-acetohydrazide | HePG-2 (Liver) | 10.69 | |

| 2a | 4-(6-hydroxybenzo[d][1]dioxol-5-yl) | Various | Not specified | [1] |

| 3a | (Z)-5-(5-bromo-2-hydroxybenzylidene)-2-thioxo | HepG-2 (Liver) | Varies | [2] |

| 3b | (Z)-5-(5-bromo-2-hydroxybenzylidene)-2-thioxo | HCT-116 (Colon) | Varies | [2] |

Structure-Activity Relationship (SAR) for Anticancer Activity

-

Substitution at N3: Introduction of bulky aromatic groups at the N3 position can influence cytotoxic potency.

-

Substitution at C4 and C5: The presence of additional phenyl rings or heterocyclic moieties at the C4 and C5 positions appears to be crucial for anticancer activity. For instance, the diphenyl substitution at C4 in compounds 1a-1c contributes to their significant cytotoxicity.

-

Modifications leading to apoptosis: Compounds that can induce the intrinsic apoptosis pathway, often mediated by reactive oxygen species (ROS) generation and activation of c-Jun N-terminal kinase (JNK), show promising anticancer effects.

Signaling Pathway: Intrinsic Apoptosis

Antimicrobial Activity

Certain this compound derivatives have shown promising activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative species. Their mechanism of action can involve the inhibition of essential bacterial enzymes like DNA gyrase.

Quantitative Antimicrobial Activity Data

| Compound ID | Modification on Imidazolidinone Ring | Bacterial Strain | MIC (µg/mL) | Reference |

| 4a | methyl 4-((2,5-dioxo...)-methyl)benzoate deriv. 5b | S. aureus | 0.1 - 9.5 | [3] |

| 4b | methyl 4-((2,5-dioxo...)-methyl)benzoate deriv. 5d | S. aureus | 0.1 - 9.5 | [3] |

| 4c | methyl 4-((2,5-dioxo...)-methyl)benzoate deriv. 5b | E. coli | 0.1 - 9.5 | [3] |

| 4d | methyl 4-((2,5-dioxo...)-methyl)benzoate deriv. 5d | E. coli | 0.1 - 9.5 | [3] |

| 5a | 5-imino-4-thioxo derivatives | S. aureus | Varies | [4] |

| 5b | 5-imino-4-thioxo derivatives | E. coli | Varies | [4] |

DNA Gyrase Inhibition

| Compound ID | Modification on Imidazolidinone Ring | Target | IC50 (µM) | Reference |

| 4a | methyl 4-((2,5-dioxo...)-methyl)benzoate deriv. 5b | DNA Gyrase | 0.025 | [3] |

| 4b | methyl 4-((2,5-dioxo...)-methyl)benzoate deriv. 5d | DNA Gyrase | 0.24 | [3] |

Structure-Activity Relationship (SAR) for Antimicrobial Activity

-

Dioxo-imidazolidine Moiety: The presence of a 2,5-dioxoimidazolidin-1-yl moiety appears to be favorable for antibacterial activity.

-

Substituents on the Benzoate Ring: Modifications on the benzoate ring attached to the imidazolidinone core can significantly impact the minimum inhibitory concentration (MIC) and DNA gyrase inhibitory activity.

-

Thioxo-imidazolidinone Moiety: The introduction of a thioxo group at the C2 position, creating a 2-thioxoimidazolidin-4-one, has also been shown to confer antimicrobial properties.[4]

Signaling Pathway: Bacterial DNA Gyrase Inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

General Synthesis of 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea

To a solution of 2,2-dimethoxyethan-1-amine (11.0 mmol) in benzene (10 mL), 4-chlorophenyl isocyanate (11.0 mmol) is added dropwise under cooling (5–8 °C). The reaction mixture is stirred for 6 hours at room temperature. The resulting solid is collected by filtration and dried to yield the product.[1]

Anticancer Activity: MTT Assay

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

-

Inoculum Preparation: A suspension of the bacterial strain is prepared in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DNA Gyrase Supercoiling Inhibition Assay

-

Reaction Mixture: A reaction mixture is prepared containing DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and assay buffer.

-

Compound Addition: The test compounds at various concentrations are added to the reaction mixture.

-

Incubation: The mixture is incubated at 37°C for 1-2 hours to allow for the supercoiling reaction.

-

Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis.

-

IC50 Determination: The intensity of the supercoiled DNA band is quantified, and the IC50 is determined as the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. Structure-activity relationship studies have revealed that modifications at various positions of the imidazolidinone ring can significantly influence biological activity. Specifically, substitutions at the N3, C4, and C5 positions are critical for tuning the potency and selectivity of these compounds. Further optimization of this scaffold, guided by the SAR insights and mechanistic understanding presented in this guide, holds the potential for the discovery of new and effective therapeutic agents.

References

In-Vitro Cytotoxicity Screening of 1-(4-Chlorophenyl)-2-imidazolidinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for in-vitro screening of the cytotoxicity of 1-(4-Chlorophenyl)-2-imidazolidinone. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established protocols and data presentation formats used for analogous imidazolidinone derivatives. The information herein is intended to serve as a foundational resource for designing and executing cytotoxicity studies for this and related compounds.

Introduction

This compound is a chemical entity belonging to the imidazolidinone class of compounds.[1] Derivatives of imidazolidinone have been investigated for a range of pharmacological activities, including potential anticancer properties.[2][3][4][5] In-vitro cytotoxicity screening is a critical initial step in the drug discovery process to assess the potential of a compound to inhibit cell growth or induce cell death in cancerous and non-cancerous cell lines. This guide details the common assays and methodologies employed for this purpose.

Experimental Protocols

A typical workflow for in-vitro cytotoxicity assessment involves cell line selection, compound preparation, execution of various assays, and data analysis.

Cell Lines and Culture

The choice of cell lines is crucial and should ideally include a panel of cancer cell lines relevant to the therapeutic target, as well as a non-cancerous cell line to assess general cytotoxicity. Commonly used cell lines for screening imidazolidinone derivatives include:

-

Cancer Cell Lines:

-

Non-Cancerous Cell Lines:

Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[7][8]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[9]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).[10]

-

Incubation: Incubate the plates for 24, 48, or 72 hours.[10]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

-

Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[11]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 400 x g) for 5 minutes.[8] Carefully transfer a portion of the supernatant from each well to a new plate.[8]

-

LDH Reaction: Add the LDH reaction mixture (commercially available kits) to each well containing the supernatant.

-

Incubation: Incubate the plate according to the manufacturer's instructions, typically for up to 30 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[8]

-

Data Analysis: Determine the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Apoptosis Assays

To determine if cytotoxicity is mediated by programmed cell death (apoptosis), several assays can be employed.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the compound for a predetermined time.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the cells using a flow cytometer.

Caspases are key proteases in the apoptotic pathway. Luminescent assays like the Caspase-Glo® 3/7 assay measure the activity of executioner caspases 3 and 7.[8]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a white-walled 96-well plate.

-

Reagent Addition: Add the Caspase-Glo® reagent to each well.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison of cytotoxic activity across different cell lines and concentrations.

Table 1: In-Vitro Cytotoxicity of Imidazolidinone Derivatives against Various Cancer Cell Lines (Illustrative Data)

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 9r | HCT116 | 9.44 | [5] |

| SW620 | 10.95 | [5] | |

| Compound 7 | HepG-2 | 19.32 | [2] |

| HCT-116 | 82.36 | [2] | |

| Compound 9 | HepG-2 | 74.21 | [2] |

| HCT-116 | 72.46 | [2] |

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways

Imidazolidinone derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[4] Key molecular players in this pathway include the Bcl-2 family of proteins and caspases.

Treatment with certain imidazolidinone derivatives can lead to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4][12] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[4][13] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[13] Activated caspase-9 subsequently activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[12][13] The p53 tumor suppressor protein can also play a role in initiating this pathway.[12][14]

Conclusion

This technical guide provides a framework for the in-vitro cytotoxicity screening of this compound. By employing the detailed experimental protocols for cell viability, membrane integrity, and apoptosis, researchers can effectively assess the cytotoxic potential of this compound. The provided examples of data presentation and signaling pathway diagrams serve as a template for reporting and interpreting the experimental findings. While specific data for the title compound is pending, the methodologies outlined here are robust and widely accepted in the field of drug discovery and development.

References

- 1. 1-(4-Chlorophenyl)imidazolidin-2-one [myskinrecipes.com]

- 2. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. probiologists.com [probiologists.com]

- 7. 2.3. In Vitro Cytotoxicity Testing [bio-protocol.org]

- 8. benchchem.com [benchchem.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Chlorogenic acid induces 4T1 breast cancer tumor's apoptosis via p53, Bax, Bcl-2, and caspase-3 signaling pathways in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 1-(4-Chlorophenyl)-2-imidazolidinone

Abstract

This document provides a detailed protocol for the synthesis of 1-(4-Chlorophenyl)-2-imidazolidinone, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules.[1] The described methodology involves a two-step process commencing with the formation of an N-(4-chlorophenyl)-N'-(2-hydroxyethyl)urea intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the target imidazolidinone. This protocol is intended for use by trained researchers and scientists in a controlled laboratory environment.

Disclaimer: This protocol is intended for informational purposes only and should be executed by qualified professionals in a well-equipped chemical laboratory. All procedures involve hazardous materials and should be performed with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, within a certified fume hood. Users must consult Safety Data Sheets (SDS) for all reagents before use and adhere to all institutional and governmental safety regulations.

Reaction Scheme

The synthesis is typically achieved via the cyclization of a urea precursor. A common route involves the reaction of 4-chlorophenyl isocyanate with ethanolamine to form N-(4-chlorophenyl)-N'-(2-hydroxyethyl)urea, which is then cyclized.

Step 1: Formation of N-(4-chlorophenyl)-N'-(2-hydroxyethyl)urea C₇H₄ClNO + C₂H₇NO → C₉H₁₁ClN₂O₂

Step 2: Intramolecular Cyclization C₉H₁₁ClN₂O₂ --[H⁺, Δ]--> C₉H₉ClN₂O + H₂O

Materials and Reagents

The following table lists the primary reagents and their key properties.

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 4-Chlorophenyl isocyanate | 104-12-1 | C₇H₄ClNO | 153.57 | Toxic, lachrymator, moisture sensitive. |

| Ethanolamine | 141-43-5 | C₂H₇NO | 61.08 | Corrosive, harmful if swallowed/inhaled. |

| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Anhydrous. Highly flammable, irritant. |

| Toluene | 108-88-3 | C₇H₈ | 92.14 | Flammable, toxic. |

| Trifluoroacetic acid (TFA) | 76-05-1 | C₂HF₃O₂ | 114.02 | Severe skin burns and eye damage. |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | For neutralization. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | For drying organic phases. |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | For extraction. Flammable. |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | For recrystallization. Flammable. |

Experimental Protocol

3.1. Synthesis of N-(4-chlorophenyl)-N'-(2-hydroxyethyl)urea (Intermediate)

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the flask, dissolve ethanolamine (e.g., 5.0 g, 81.8 mmol) in 100 mL of anhydrous THF.

-

Reaction: Slowly add a solution of 4-chlorophenyl isocyanate (e.g., 12.5 g, 81.8 mmol) in 50 mL of anhydrous THF to the stirred ethanolamine solution at 0 °C (ice bath) over 30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A white precipitate should form.

-

Isolation: Filter the resulting white solid using a Büchner funnel. Wash the solid with a small amount of cold THF to remove any unreacted starting materials.

-

Drying: Dry the isolated solid under vacuum to a constant weight. The product, N-(4-chlorophenyl)-N'-(2-hydroxyethyl)urea, is typically used in the next step without further purification.

3.2. Synthesis of this compound (Final Product)

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dried N-(4-chlorophenyl)-N'-(2-hydroxyethyl)urea intermediate (e.g., 10.0 g, 46.6 mmol) and 200 mL of toluene.

-

Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.53 g, 4.66 mmol) to the suspension.[2]

-

Reaction: Heat the mixture to reflux (approximately 110-111 °C) and maintain reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

-

Cooling & Neutralization: Once the reaction is complete, cool the mixture to room temperature. Wash the organic phase with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the TFA, followed by a wash with brine (1 x 50 mL).

-

Extraction & Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture to yield this compound as a solid.

Data Presentation

The following table summarizes the expected characteristics of the final product.

| Parameter | Value | Reference |

| Product Name | This compound | N/A |

| CAS Number | 14088-99-4 | [1] |

| Molecular Formula | C₉H₉ClN₂O | [1] |

| Molecular Weight | 196.63 g/mol | [1] |

| Appearance | White to off-white solid | Typical |

| Expected Yield | 70-85% (based on intermediate) | Typical |

Visualization of Experimental Workflow

The logical flow of the synthesis protocol is illustrated in the diagram below.

Caption: Workflow for the synthesis of this compound.

References

Analytical Methods for the Characterization of 1-(4-Chlorophenyl)-2-imidazolidinone

Introduction

1-(4-Chlorophenyl)-2-imidazolidinone is a chemical intermediate of interest in pharmaceutical and agrochemical research. Its robust characterization is crucial for ensuring quality, purity, and consistency in drug development and manufacturing processes. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using various instrumental techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of this compound and quantifying its content in various matrices. A reverse-phase HPLC (RP-HPLC) method is generally suitable for this purpose.

Application Note: Purity Determination and Quantification by RP-HPLC

This method allows for the separation of this compound from its potential impurities. The quantitative data should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness.

Experimental Protocol: RP-HPLC

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. |

Procedure:

-

Prepare the mobile phase and degas it thoroughly.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no system contamination.

-

Inject the prepared sample solution.

-

Record the chromatogram and determine the retention time and peak area of the analyte.

-

For quantitative analysis, prepare a series of standard solutions of known concentrations and construct a calibration curve.

Chiral Separation: For the separation of enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for this class of compounds. The mobile phase typically consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol).

Experimental Workflow for HPLC Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in this compound. It can also be used for the confirmation of the compound's identity.

Application Note: Impurity Profiling and Identity Confirmation by GC-MS

This method is particularly useful for identifying process-related impurities and degradation products. The mass spectrum provides a molecular fingerprint that can be used for unequivocal identification.

Experimental Protocol: GC-MS

| Parameter | Value |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 amu |

| Sample Preparation | Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL. |

Procedure:

-

Perform a blank injection (solvent) to check for system cleanliness.

-

Inject 1 µL of the prepared sample solution into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and mass spectra of the eluted peaks.

-

Identify the main peak corresponding to this compound by its retention time and mass spectrum.

-

Identify any impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley).

Experimental Workflow for GC-MS Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Application Note: Structural Confirmation by ¹H and ¹³C NMR

The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, can be used to confirm the structure of the molecule.

Experimental Protocol: NMR Spectroscopy

| Parameter | Value |

| Spectrometer | 400 MHz or higher |

| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) |

| Internal Standard | Tetramethylsilane (TMS) at 0 ppm |

| Sample Concentration | Approximately 5-10 mg in 0.5-0.7 mL of solvent |

¹H NMR Spectral Data (Predicted and based on similar structures)

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₄) | 7.3 - 7.6 | Multiplet |

| Imidazolidinone (CH₂) | 3.5 - 4.0 | Multiplet |

| Imidazolidinone (NH) | 5.0 - 6.0 | Broad Singlet |

¹³C NMR Spectral Data (Predicted and based on similar structures)

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 155 - 160 |

| Aromatic (C-Cl) | 130 - 135 |

| Aromatic (C-N) | 138 - 142 |

| Aromatic (CH) | 120 - 130 |

| Imidazolidinone (CH₂) | 40 - 50 |

Procedure:

-

Dissolve the sample in the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra.

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Assign the peaks to the corresponding protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups present in this compound.

Application Note: Functional Group Analysis by FTIR

The FTIR spectrum provides characteristic absorption bands corresponding to the vibrational modes of the functional groups in the molecule, which can be used for its identification.

Experimental Protocol: FTIR Spectroscopy

| Parameter | Value |

| Technique | Attenuated Total Reflectance (ATR) or KBr pellet |

| Spectral Range | 4000 - 400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Sample Preparation | For ATR, place a small amount of the solid sample directly on the ATR crystal. For KBr, mix a small amount of the sample with dry KBr powder and press into a pellet. |

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200 - 3300 | N-H Stretch | Secondary Amine (in the ring) |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂) |

| 1680 - 1720 | C=O Stretch | Amide (Urea carbonyl) |

| 1580 - 1600 | C=C Stretch | Aromatic Ring |

| 1080 - 1100 | C-Cl Stretch | Aryl Chloride |

| 800 - 840 | C-H Bend | p-disubstituted benzene |

Procedure:

-

Obtain a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

-

Acquire the sample spectrum.

-

Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.

Logical Relationship of Analytical Techniques

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-(4-Chlorophenyl)-2-imidazolidinone

Introduction

1-(4-Chlorophenyl)-2-imidazolidinone is a chemical intermediate of significant interest in the pharmaceutical and chemical industries. Ensuring the purity of this compound is critical for its intended applications, necessitating a reliable and accurate analytical method. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound and for the separation of potential process-related impurities and degradation products. The method is designed to be simple, precise, and robust, making it suitable for routine quality control and stability testing.[1][2][3][4]

Principle

The method utilizes a C18 stationary phase and an isocratic mobile phase consisting of a mixture of acetonitrile and water. The separation is based on the differential partitioning of this compound and its impurities between the non-polar stationary phase and the polar mobile phase. Detection is achieved using a UV detector at a wavelength where the analyte exhibits significant absorbance, allowing for accurate quantification based on peak area.

Experimental Protocols

1. Materials and Reagents

-

Reference Standard: this compound of known purity (e.g., >99.5%)

-

Samples: Batches of this compound for purity analysis

-

Solvents: HPLC grade acetonitrile and water

-

Mobile Phase: A filtered and degassed mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) ratio.[5]

2. Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[5][6]

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[5]

-

Data Acquisition: Chromatography data software for peak integration and analysis.

A summary of the chromatographic conditions is provided in the table below.

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min[5] |

| Injection Volume | 10 µL[5] |

| Column Temperature | 25 °C[6] |

| Detection Wavelength | 230 nm[5] |

| Run Time | Approximately 15 minutes |

3. Preparation of Solutions

-

Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[6]

-

Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.[7][8]

4. System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

5. Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the absence of interfering peaks.

-

Perform the system suitability injections as described above.

-

Inject the sample solution in duplicate.

-

Record the chromatograms and integrate the peak areas.

6. Calculation of Purity

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: System Suitability Results

| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |

| 1 | 5.21 | 1254321 | 1.12 | 5678 |

| 2 | 5.22 | 1256789 | 1.13 | 5690 |

| 3 | 5.21 | 1255432 | 1.12 | 5685 |

| 4 | 5.23 | 1253987 | 1.14 | 5660 |

| 5 | 5.22 | 1255001 | 1.13 | 5680 |

| Mean | 5.22 | 1255106 | 1.13 | 5679 |

| %RSD | 0.17% | 0.09% | - | - |

Table 2: Sample Purity Analysis

| Sample ID | Injection | Retention Time of Main Peak (min) | Area of Main Peak | Total Area of All Peaks | Purity (%) |

| Batch A | 1 | 5.24 | 1543210 | 1551234 | 99.48 |

| Batch A | 2 | 5.25 | 1543567 | 1551890 | 99.46 |

| Average | 99.47 | ||||

| Batch B | 1 | 5.23 | 1601234 | 1610987 | 99.39 |

| Batch B | 2 | 5.24 | 1602345 | 1611543 | 99.43 |

| Average | 99.41 |

Workflow Diagram

Caption: Workflow for HPLC Purity Analysis.

References

- 1. ijpra.com [ijpra.com]

- 2. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biologicsconsulting.com [biologicsconsulting.com]

- 4. Analytical Strategies from Early Development to Validation: Part One [registech.com]

- 5. benchchem.com [benchchem.com]

- 6. cipac.org [cipac.org]

- 7. impactfactor.org [impactfactor.org]

- 8. researchgate.net [researchgate.net]

Application Note: Chiral Separation of 1-(4-Chlorophenyl)-2-imidazolidinone Enantiomers by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Chlorophenyl)-2-imidazolidinone is a chiral molecule of interest in pharmaceutical research and development. The enantiomers of chiral compounds often exhibit different pharmacological, toxicological, and pharmacokinetic properties.[1][2][3] Therefore, the development of reliable analytical methods for their separation and quantification is crucial for drug discovery, quality control, and regulatory compliance.[1][2] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the enantioselective analysis of chiral compounds.[2][4][5] This application note presents a detailed protocol for the chiral separation of this compound enantiomers using a polysaccharide-based CSP.

Principle of Chiral Separation by HPLC